molecular formula C10H17F2NO3 B1321017 (S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 215918-21-1

(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1321017
M. Wt: 237.24 g/mol
InChI Key: KQLZXWXCBWPDAD-ZETCQYMHSA-N
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Description

The compound "(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chiral molecule that is of interest due to its potential applications in pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related tert-butyl pyrrolidine carboxylates and their derivatives, which can be useful in understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of related tert-butyl pyrrolidine carboxylates involves multi-step processes that can include asymmetric synthesis, one-pot reactions, and cyclization strategies. For example, the large-scale synthesis of an intermediate for nicotinic acetylcholine receptor agonists was optimized through a one-pot process involving debenzylation and ring hydrogenation . Another study reported the efficient synthesis of a highly functionalized 2-pyrrolidinone, which was used in the synthesis of macrocyclic Tyk2 inhibitors . Additionally, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described, achieving high yields and enantiomeric excess .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related compounds. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure . Similarly, the molecular and crystal structure of a Schiff base compound was stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl pyrrolidine carboxylates and their derivatives undergo various chemical reactions. For example, the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride formed a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents were performed . The continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates also highlights the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine carboxylates are influenced by their molecular structure. The presence of strong intramolecular hydrogen bonds can affect the boiling and melting points, solubility, and stability of these compounds . The steric bulk of the tert-butyl group can also influence the reactivity and selectivity in chemical reactions .

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

  • Asymmetric Synthesis of Fluorinated Prolinols : A study by Funabiki et al. (2008) focused on the asymmetric synthesis of polyfluoroalkylated prolinols, utilizing (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate. This method achieved excellent diastereoselectivities, indicating the compound's utility in creating chiral centers for complex molecules (Funabiki et al., 2008).

  • Enantioselective Nitrile Anion Cyclization : Chung et al. (2005) described the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method showcases the compound's role in generating chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).

Chemical Synthesis and Crystal Structure

  • Synthesis of Pyrrolidine Derivatives : Wustrow and Wise (1991) investigated the coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with arylboronic acids. This research indicates the compound's potential in synthesizing diverse pyrrolidine derivatives (Wustrow & Wise, 1991).

  • Crystal Structure Analysis : Naveen et al. (2007) conducted a study on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. The X-ray diffraction studies confirm the compound's structure and help in understanding its molecular conformation (Naveen et al., 2007).

Medicinal Chemistry Applications

  • Influenza Neuraminidase Inhibitors : Wang et al. (2001) developedpotent inhibitors of influenza neuraminidase using a core structure that included tert-butyl (+/-)-(2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate. This highlights the compound's application in creating antiviral agents (Wang et al., 2001).

Synthesis of Novel Compounds

  • Preparation of SF5 Pyrrole Carboxylic Acid Esters : Dolbier and Zheng (2009) reported a facile method for preparing SF5-substituted pyrrole carboxylic acid esters using tert-butyl derivatives. This study contributes to the development of new pyrrole derivatives with potential applications in various fields (Dolbier & Zheng, 2009).

  • Synthesis of Pyrrolidine Azasugars : Huang Pei-qiang (2011) described an asymmetric synthesis of a protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars. This synthesis used tert-butyl(2R,3R,4S)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-5-oxopyrrolidine-1-carboxylate, demonstrating the compound's role in synthesizing biologically active azasugars (Huang Pei-qiang, 2011).

Safety And Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLZXWXCBWPDAD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609254
Record name tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

215918-21-1
Record name tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-(tert-butoxycarbonyl) 4,4-difluoroproline (3.00 g, 11.9 mmol) in THF (20 ml) was added BH3.DMS (1. 1 ml, 11.9 mmol) at room temperature. The mixture was heated at reflux for 2 h. After cooling to room temperature, the mixture was concntrated in vacuo. The residue was quenched by the addition of H2O (100 ml) and extracted with CHCl3 (2×200 ml). The combined extracts were dried over MgSO4 and evaporated. The residue was chromatographed on silica gel with CHCl3-EtOAc (4:1) as eluent to give 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinylmethanol (2.11 g, 75%) as a colorless oil. 1H-NMR (CDCl3) δ 1.48 (s, 9 H), 2.04–2.55 (m, 2 H), 3.59–4.17 (m, 5 H).
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
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Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Citations

For This Compound
1
Citations
L Tamborini, A Pinto, R Ettari, C Gotti, F Fasoli… - …, 2015 - Wiley Online Library
Nicotinic acetylcholine receptors (nAChRs) play an important role in many central nervous system disorders such as Alzheimer’s and Parkinson’s diseases, schizophrenia, and mood …

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